molecular formula C21H28N2O3S B416344 1-(4-Tert-butylbenzenesulfonyl)-4-(2-methoxyphenyl)piperazine CAS No. 305373-56-2

1-(4-Tert-butylbenzenesulfonyl)-4-(2-methoxyphenyl)piperazine

Cat. No. B416344
CAS RN: 305373-56-2
M. Wt: 388.5g/mol
InChI Key: SCUZYIUMWZSLJM-UHFFFAOYSA-N
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Description

1-(4-Tert-butylbenzenesulfonyl)-4-(2-methoxyphenyl)piperazine, commonly known as TBBS, is a chemical compound that has gained significant attention in the field of scientific research due to its potential use in drug development.

Scientific Research Applications

Therapeutic Potential and Drug Design

Piperazine derivatives, including 1-(4-Tert-butylbenzenesulfonyl)-4-(2-methoxyphenyl)piperazine, are highlighted for their significant contribution to drug design and therapeutic applications. The structural modification of the piperazine nucleus facilitates notable differences in medicinal potential, leading to a wide array of therapeutic uses. These include roles as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. The versatility of piperazine-based molecules is underscored by their ability to act as central nervous system (CNS) agents, showcasing efficacy against conditions such as cancer, cardiovascular diseases, viral infections, tuberculosis, diabetes, and histamine-induced conditions. Their modification offers a path toward the discovery of drug-like elements with improved pharmacokinetic and pharmacodynamic profiles, demonstrating the scaffold's broad potential and flexibility in drug discovery (Rathi et al., 2016).

Anti-Mycobacterial Activity

Piperazine and its analogues have shown remarkable anti-mycobacterial properties, especially against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This review highlights the importance of piperazine as a building block in the development of potent anti-TB molecules. By detailing the design, rationale, and structure-activity relationship (SAR) of piperazine-based compounds, it provides a foundation for medicinal chemists to exploit reported strategies and develop safer, more effective anti-mycobacterial agents (Girase et al., 2020).

Pharmacological Insights

The review on the role of piperazine in the development of antidepressants elucidates its significance beyond enhancing CNS pharmacokinetics. Piperazine's contribution to specific binding conformations in antidepressant drugs is crucial, impacting the design and development of novel compounds in this category. This review not only overviews recent developments in piperazine-based antidepressants but also provides a structure-activity relationship (SAR) analysis, highlighting the structural features necessary for enhancing the efficacy and potency of these agents. It suggests that the piperazine moiety plays a pivotal role in the therapeutic landscape of depression, warranting further exploration and optimization (Kumar et al., 2021).

properties

IUPAC Name

1-(4-tert-butylphenyl)sulfonyl-4-(2-methoxyphenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O3S/c1-21(2,3)17-9-11-18(12-10-17)27(24,25)23-15-13-22(14-16-23)19-7-5-6-8-20(19)26-4/h5-12H,13-16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCUZYIUMWZSLJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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